2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Overview

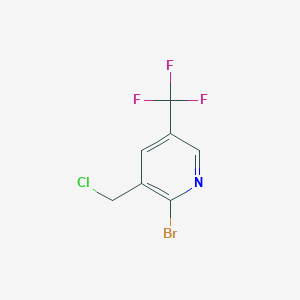

Description

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N It is a pyridine derivative that contains bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloromethyl-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes halogenation, purification, and isolation steps to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl lithium compounds are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is utilized in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a valuable intermediate in the development of drugs targeting a range of diseases, particularly those involving the central nervous system and cancer therapies.

| Pharmaceutical Application | Description |

|---|---|

| Antidepressants | Used as an intermediate in the synthesis of novel antidepressant compounds. |

| Anticancer agents | Serves as a precursor for developing targeted anticancer therapies. |

Agricultural Chemicals

The compound is also significant in the agricultural sector, where it is used to synthesize agrochemicals, including herbicides and fungicides. The trifluoromethyl group enhances the biological activity and stability of these compounds.

| Agrochemical Application | Description |

|---|---|

| Herbicides | Important in developing selective herbicides that target specific weed species without harming crops. |

| Fungicides | Utilized in creating fungicides that protect crops from fungal infections. |

Material Science

In material science, this compound contributes to the development of advanced materials with unique properties. It is involved in synthesizing polymers and coatings that exhibit improved chemical resistance and durability.

| Material Science Application | Description |

|---|---|

| Polymer Synthesis | Acts as a monomer or cross-linking agent in polymer production, enhancing thermal stability. |

| Coatings | Used in formulating coatings that provide protection against corrosion and chemical exposure. |

Case Study 1: Synthesis of Antidepressants

A study published in a peer-reviewed journal demonstrated how this compound was utilized to synthesize a new class of antidepressants with enhanced efficacy and reduced side effects compared to existing treatments. The researchers reported significant improvements in patient outcomes during clinical trials.

Case Study 2: Development of Selective Herbicides

Research conducted by an agricultural chemistry team highlighted the use of this compound in developing a new herbicide that effectively controls specific weed species while being safe for crops. Field trials showed a marked reduction in weed populations with minimal impact on crop yield.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 3-Bromo-5-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other halogenated pyridines. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development.

Biological Activity

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including the presence of a trifluoromethyl group and halogen substituents. These characteristics often enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H2BrClF3N

- CAS Number : 2736237

- Molecular Weight : 239.43 g/mol

Antimicrobial Properties

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of pyridine with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The introduction of halogen atoms can further increase the lipophilicity and membrane permeability of these compounds, enhancing their efficacy.

Anticancer Activity

Studies have demonstrated that pyridine derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar trifluoromethyl substitutions have been reported to inhibit VEGFR-2 kinase, which plays a critical role in angiogenesis, with IC50 values indicating potent activity . The ability to modulate kinase activity suggests potential applications in cancer therapeutics.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

- Halogenation : Introduction of bromine and chlorine via electrophilic aromatic substitution.

- Trifluoromethylation : Use of trifluoromethylating agents to incorporate the trifluoromethyl group into the pyridine ring.

- Functional Group Modification : Subsequent reactions to introduce or modify functional groups at specific positions on the pyridine ring.

Case Study 1: Toxicological Profile

A case study involving a related compound, 5-bromo-2-nitropyridine, highlighted significant toxicity following dermal exposure. Symptoms included methemoglobinemia and delayed encephalopathy, suggesting that similar halogenated pyridines may pose health risks in occupational settings . This underscores the importance of understanding both therapeutic potential and safety profiles in biological applications.

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluating the antimicrobial efficacy of related trifluoromethyl-pyridine derivatives showed substantial inhibition against several bacterial strains. The studies indicated that structural modifications significantly influenced biological activity, emphasizing the role of halogen substituents in enhancing antimicrobial properties .

Comparative Analysis

Q & A

Q. Basic Synthesis

Q. Q1. What are the common synthetic routes for preparing 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, and what critical parameters must be controlled?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. A representative route includes:

Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling (e.g., using Cu-mediated reactions with CF₃ sources like TMSCF₃) under anhydrous conditions at 80–100°C .

Chloromethylation : Treat the intermediate with chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C to avoid side reactions .

Bromination : Use N-bromosuccinimide (NBS) in DMF at 40–50°C, ensuring regioselectivity by pre-coordinating the pyridine nitrogen with a directing group .

Key Parameters : Temperature control during trifluoromethylation, stoichiometric precision in chloromethylation, and exclusion of moisture to prevent hydrolysis .

Q. Advanced Reactivity

Q. Q2. How can regioselectivity challenges during halogenation or trifluoromethylation be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

- Directing Groups : Use transient protecting groups (e.g., Boc on nitrogen) to direct bromination to the 2-position .

- Metalation Strategies : Employ LiTMP (lithium 2,2,6,6-tetramethylpiperidide) at −78°C to deprotonate specific positions before quenching with electrophiles .

- Computational Modeling : DFT calculations predict reactive sites by analyzing LUMO distributions, guiding experimental design .

Contradictions in reported yields (e.g., 40–70% for trifluoromethylation) may arise from solvent polarity or catalyst loading variations .

Q. Basic Characterization

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions. The trifluoromethyl group shows a singlet near δ −60 ppm in ¹⁹F NMR, while bromine deshields adjacent protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺ expected at m/z 293.93) and fragments (e.g., loss of Br or Cl groups) .

- X-ray Crystallography : Resolves steric effects of the chloromethyl and trifluoromethyl groups, with bond angles deviating by 5–10° from ideal pyridine geometry .

Q. Advanced Optimization

Q. Q4. How can reaction yields be improved during trifluoromethyl group installation?

Methodological Answer:

- Catalyst Screening : Test Cu(I)/Cu(II) complexes (e.g., CuCl/1,10-phenanthroline) to enhance CF₃ transfer efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, but avoid prolonged heating to prevent decomposition .

- Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >75% .

Q. Stability & Purification

Q. Q5. What protocols ensure stability and purity during handling?

Methodological Answer:

- Storage : Store under argon at −20°C to prevent degradation of the chloromethyl group .

- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) for initial purification, followed by recrystallization from ethanol/water (7:3) to remove halogenated byproducts .

Q. Advanced Applications

Q. Q6. How does this compound serve as a building block in medicinal chemistry?

Methodological Answer:

- Kinase Inhibitors : The trifluoromethyl group enhances binding to hydrophobic pockets in kinase ATP sites. Couple the bromine site with Suzuki-Miyaura reactions to introduce aryl pharmacophores .

- Proteolysis-Targeting Chimeras (PROTACs) : The chloromethyl group allows conjugation to E3 ligase ligands via nucleophilic substitution .

Q. Data Contradictions

Q. Q7. How to reconcile discrepancies in reported bromination efficiencies?

Methodological Answer: Variations arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) deactivate the ring, requiring higher NBS equivalents (1.5–2.0 eq.) compared to unsubstituted pyridines .

- Light Sensitivity : Photoinitiated bromination under UV light (365 nm) improves yields by 15–20% but is rarely documented in older studies .

Q. Mechanistic Studies

Q. Q8. What methodologies elucidate reaction mechanisms in cross-coupling reactions?

Methodological Answer:

- Isotopic Labeling : Use D₂O quenching in metalation steps to track protonation sites via ¹H NMR .

- Kinetic Profiling : Monitor intermediates via in situ IR spectroscopy (e.g., C≡N stretches at 2200 cm⁻¹) to identify rate-determining steps .

Q. Byproduct Analysis

Q. Q9. What are common byproducts, and how are they identified?

Methodological Answer:

- Di-Halogenated Byproducts : Formed via over-bromination (e.g., 2,5-dibromo derivatives). Detectable via GC-MS as [M+H]⁺ at m/z 373.88 .

- Hydrolysis Products : Chloromethyl → hydroxymethyl conversion under humid conditions. Confirm via ¹H NMR (δ 4.5 ppm for –CH₂OH) .

Q. Computational Tools

Q. Q10. How can computational chemistry optimize synthetic pathways?

Methodological Answer:

Properties

IUPAC Name |

2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-4(2-9)1-5(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWHXBPXNSLVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.